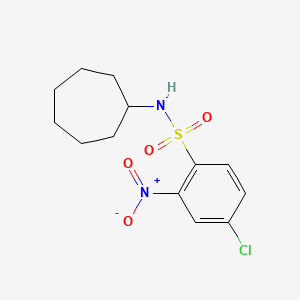
((4-Chloro-2-nitrophenyl)sulfonyl)cycloheptylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Chloro-2-nitrophenyl)sulfonyl)cycloheptylamine is a versatile chemical compound with the molecular formula C13H17ClN2O4S. It is known for its unique properties and diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cycloheptylamine typically involves multiple steps, including the nitration of 4-chlorophenyl compounds followed by sulfonylation and subsequent amination. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods often employ optimized reaction conditions to ensure high purity and yield of the compound.
Chemical Reactions Analysis
((4-Chloro-2-nitrophenyl)sulfonyl)cycloheptylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
((4-Chloro-2-nitrophenyl)sulfonyl)cycloheptylamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which ((4-Chloro-2-nitrophenyl)sulfonyl)cycloheptylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
((4-Chloro-2-nitrophenyl)sulfonyl)cycloheptylamine can be compared with other similar compounds, such as:
- 4-chloro-N-cyclopropyl-2-nitrobenzenesulfonamide
- 4-chloro-N-cyclopentyl-2-nitrobenzenesulfonamide
- 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide
- 4-chloro-N-cyclooctyl-2-nitrobenzenesulfonamide
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and applications .
Properties
IUPAC Name |
4-chloro-N-cycloheptyl-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-10-7-8-13(12(9-10)16(17)18)21(19,20)15-11-5-3-1-2-4-6-11/h7-9,11,15H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJCIOFYQVZWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B2903912.png)
![N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2903913.png)


![3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B2903919.png)

![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2903922.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2903925.png)
![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2903927.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2903929.png)



